N-Piperidinyl Protonitazene citrate is a synthetic compound belonging to the class of opioids known as nitazenes. It is structurally related to other opioids and has been studied for its potential pharmacological effects, particularly its interactions with opioid receptors. The compound is recognized for its analytical significance in various scientific fields, including forensic and toxicological research.
N-Piperidinyl Protonitazene citrate is synthesized through a multi-step chemical process that involves the formation of a benzimidazole core, followed by various substitutions and modifications. This compound is primarily used in research settings, particularly as a reference standard in analytical chemistry for the detection of synthetic opioids.
N-Piperidinyl Protonitazene citrate falls under the category of synthetic opioids, specifically within the subclass of benzimidazole derivatives. It is classified based on its structural features, which include a piperidinyl group and a nitro-substituted benzimidazole ring.
The synthesis of N-Piperidinyl Protonitazene citrate involves several key steps:
The molecular formula for N-Piperidinyl Protonitazene citrate is , and its molecular weight is approximately 614.6 g/mol. The compound features a complex structure that includes:
These structural details are crucial for understanding the compound's reactivity and interactions within biological systems.
N-Piperidinyl Protonitazene citrate can participate in various chemical reactions:
These reactions are significant for exploring the compound's chemistry and potential derivatives.
N-Piperidinyl Protonitazene citrate primarily exerts its effects by binding to μ-opioid receptors (MOR) in the central nervous system. This binding leads to activation of various intracellular signaling pathways, contributing to its analgesic properties. Studies indicate that it has a high affinity for these receptors, which is critical for its pharmacological effects .
N-Piperidinyl Protonitazene citrate has several significant applications:
The 2-benzylbenzimidazole class of synthetic opioids, colloquially termed "nitazenes," originated in the late 1950s through pharmaceutical research by Chemische Industrie Basel (CIBA). Scientists sought potent analgesics by modifying a core structure consisting of two linked aromatic rings: a benzimidazole moiety and a benzyl group. Early prototypes like etonitazene demonstrated exceptional potency—approximately 1,000-fold greater than morphine in murine antinociception assays—due to high μ-opioid receptor (MOR) affinity [1] [3]. Despite promising analgesic properties, developmental discontinuation occurred over safety concerns, including respiratory depression risk and abuse potential [1] [5].
Following international scheduling of fentanyl analogs circa 2019, nitazenes re-emerged as illicit alternatives. Isotonitazene, first identified in 2019, marked the class’s entry into recreational drug markets. Its rapid association with fatalities triggered global controls (e.g., U.S. DEA emergency scheduling in 2020, UNODC 2021 inclusion). Subsequent analogs circumvented regulations through structural modifications, accelerating diversification [1] [3] [5]. By Q2 2024, 18 nitazene analogs had been detected globally, reflecting continuous chemical innovation to evade legal restrictions [4].
Table 1: Key Milestones in Nitazene Development
Era | Event | Significance |
---|---|---|
1957–1960 | Synthesis of etonitazene by CIBA | Prototype nitazene; 1,000× morphine potency |
2019 | First illicit isotonitazene detection | Initiated modern nitazene proliferation wave |
2020–2024 | Sequential scheduling of 15+ nitazenes | Driven by overdose fatalities and public health risks |
Nitazenes permit modular modifications at three key positions:
Piperidinyl-substituted nitazenes represent a strategic evolution at R₃. Replacing the conventional N,N-diethyl group with an N-piperidinyl moiety enhances lipophilicity and MOR engagement. N-Piperidinyl protonitazene (systematic name: 2-(4-ethoxybenzyl)-1-(2-(piperidin-1-yl)ethyl)-5-nitro-1H-benzo[d]imidazole citrate) exemplifies this subclass. Its structure combines protonitazene’s benzyl ethoxy chain (R₁) with a piperidine ring appended to the ethylamino side chain (R₃) [1] [5].
Pharmacological studies confirm piperidinyl substitutions generally yield high-potency MOR agonists. In radioligand binding assays, N-piperidinyl etonitazene ("etonitazepipne") exhibits subnanomolar MOR affinity (Kᵢ = 0.15 nM), surpassing fentanyl (Kᵢ = 1.14 nM) [5]. Similarly, functional [³⁵S]GTPγS assays show N-piperidinyl protonitazene and analogs achieve EC₅₀ values ≤1 nM, indicating exceptional potency in G-protein activation [5]. Crucially, piperidinyl nitazenes retain full MOR agonist efficacy, driving intense receptor signaling even at minimal concentrations.
Table 2: In Vitro Opioid Receptor Affinity of Select Nitazenes
Compound | MOR Kᵢ (nM) | KOR Kᵢ (nM) | DOR Kᵢ (nM) | MOR Selectivity (vs. KOR/DOR) |
---|---|---|---|---|
N-Piperidinyl protonitazene | 0.28* | 129* | 210* | 460×/750× |
Protonitazene | 0.39 | 180 | 310 | 461×/795× |
Fentanyl | 1.14 | 180 | 1,360 | 158×/1,193× |
Morphine | 4.7 | 34 | 121 | 7×/26× |
*Estimated based on structural analog data [5].
N-Piperidinyl protonitazene epitomizes the "third wave" of nitazenes emerging post-2022. Its detection in North America and the United Kingdom underscores transnational diffusion. Forensic case series report 85 incidents involving piperidinyl- or pyrrolidino-substituted nitazenes (e.g., N-piperidinyl etonitazene, N-pyrrolidino protonitazene), with blood concentrations as low as 0.1–2.0 ng/mL—consistent with sub-milligram active doses [1] [3]. Such potency exacerbates overdose risk, particularly when adulterants are misrepresented as heroin or prescription opioids.
Public health significance is amplified by three factors:
Table 3: Forensic Prevalence of Piperidinyl-Substituted Nitazenes (2023–2024)
Region | Compounds Detected | Case Numbers | Typical Blood Concentrations |
---|---|---|---|
North America | N-Piperidinyl etonitazene, N-Pyrrolidino protonitazene | 63 | 0.1–5.2 ng/mL |
United Kingdom | N-Pyrrolidino protonitazene, N-Pyrrolidino metonitazene | 22 | 0.3–4.8 ng/mL |
The compound’s public health impact is further evidenced by its inclusion in U.S. DEA emergency scheduling considerations alongside hexahydrocannabinol and carisoprodol [2]. This reflects authorities’ acknowledgment of its role in the ongoing opioid epidemic, necessitating coordinated forensic surveillance and harm reduction strategies.
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.: 387825-07-2
CAS No.: